molecular formula C16H18BrF2N5O2 B2859857 5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379971-91-0

5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2859857
CAS No.: 2379971-91-0
M. Wt: 430.254
InChI Key: BCUAKBOATZLJNP-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a bromopyrimidine moiety with a piperidine ring and a difluoromethyl-substituted pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Bromopyrimidine Moiety: This step involves the bromination of a pyrimidine derivative under controlled conditions.

    Attachment of the Piperidine Ring: The bromopyrimidine is then reacted with a piperidine derivative, often using a coupling reagent to facilitate the formation of the desired bond.

    Introduction of the Difluoromethyl-Pyrazole Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleic acids or proteins, while the piperidine and pyrazole groups could enhance the compound’s stability and specificity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine apart is its combination of a bromopyrimidine moiety with a piperidine ring and a difluoromethyl-substituted pyrazole

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF2N5O2/c1-23-8-12(13(22-23)14(18)19)15(25)24-4-2-10(3-5-24)9-26-16-20-6-11(17)7-21-16/h6-8,10,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUAKBOATZLJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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